molecular formula C10H8BrN3O2S B12910551 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione CAS No. 79108-67-1

6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione

Cat. No.: B12910551
CAS No.: 79108-67-1
M. Wt: 314.16 g/mol
InChI Key: FDRWECOZDBWIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-aminothiophenol with 5-bromopyrimidine-2,4(1H,3H)-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Coupling: Various biaryl compounds.

Scientific Research Applications

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Synthesis: Serves as a building block for more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds also contain nitrogen atoms and have similar biological activities.

    Benzimidazoles: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.

Uniqueness

6-((2-Aminophenyl)thio)-5-bromopyrimidine-2,4(1H,3H)-dione is unique due to the presence of both sulfur and bromine atoms, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

79108-67-1

Molecular Formula

C10H8BrN3O2S

Molecular Weight

314.16 g/mol

IUPAC Name

6-(2-aminophenyl)sulfanyl-5-bromo-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2S/c11-7-8(15)13-10(16)14-9(7)17-6-4-2-1-3-5(6)12/h1-4H,12H2,(H2,13,14,15,16)

InChI Key

FDRWECOZDBWIOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(C(=O)NC(=O)N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.